molecular formula C8H7IN2O B11783399 4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B11783399
M. Wt: 274.06 g/mol
InChI Key: VYWAUEAZRUXLOD-UHFFFAOYSA-N
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Description

4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of an iodine atom at the 4th position and a methoxy group at the 7th position on the pyrrolo[2,3-c]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine typically involves the iodination of 7-methoxy-1H-pyrrolo[2,3-c]pyridine. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar iodination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-7-methoxy-1H-pyrrolo[2,3-c]pyridine, while a Suzuki coupling reaction could produce a biaryl derivative.

Scientific Research Applications

4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine: Similar structure but with the iodine atom at the 3rd position.

    4-Iodo-8-methoxy-1H-pyrrolo[2,3-c]pyridine: Similar structure with the methoxy group at the 8th position.

    1H-Pyrrolo[2,3-b]pyridine: A related compound with a different ring fusion pattern.

Uniqueness

4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

IUPAC Name

4-iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H7IN2O/c1-12-8-7-5(2-3-10-7)6(9)4-11-8/h2-4,10H,1H3

InChI Key

VYWAUEAZRUXLOD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1NC=C2)I

Origin of Product

United States

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